
7-(Benzyloxy)-4-chloro-3-nitroquinoline
Overview
Description
7-(Benzyloxy)-4-chloro-3-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with benzyloxy, chloro, and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloro-3-nitroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids for nitration and bases for the substitution step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: The major product is 7-(Benzyloxy)-4-chloro-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-(Benzyloxy)-4-chloro-3-nitroquinoline is investigated for its potential as a pharmacologically active compound. Its structure allows it to serve as a building block for synthesizing more complex molecules with therapeutic properties.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies on similar quinoline derivatives have indicated their effectiveness as HER-2 tyrosine kinase inhibitors, which are crucial in treating HER2-positive breast cancer .
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition mechanisms. It interacts with various molecular targets, providing insights into the design of new inhibitors for therapeutic applications.
Mechanism of Action:
The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzyloxy group enhances lipophilicity, facilitating cellular uptake.
Material Science
Due to its chromophoric properties, this compound is also employed in the production of dyes and pigments. Its stability and color characteristics make it an attractive choice in industrial applications.
Comparison with Related Compounds
Compound Name | Key Features | Applications |
---|---|---|
This compound | Enhanced antimicrobial and anticancer properties | Drug development |
4-Chloro-3-nitroquinoline | Basic quinoline structure | Limited applications |
7-(Benzyloxy)-3-nitroquinoline | Similar structure but different substitution | Varies in biological activity |
This table illustrates how the presence of specific substituents in the quinoline structure influences both biological activity and application potential.
Mechanism of Action
The biological activity of 7-(Benzyloxy)-4-chloro-3-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The benzyloxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
- 7-(Benzyloxy)-4-chloroquinoline
- 7-(Benzyloxy)-3-nitroquinoline
- 4-Chloro-3-nitroquinoline
Comparison: 7-(Benzyloxy)-4-chloro-3-nitroquinoline is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer properties, making it a valuable candidate for further drug development.
Biological Activity
7-(Benzyloxy)-4-chloro-3-nitroquinoline is a synthetic compound belonging to the nitroquinoline class, characterized by a quinoline core with a nitro group at the 3-position, a chlorine atom at the 4-position, and a benzyloxy substituent at the 7-position. This unique structural arrangement influences its chemical reactivity and biological activity, particularly in pharmacological contexts.
Chemical Structure and Properties
The compound's structure is crucial for its biological activity. The presence of the nitro group is associated with various pharmacological properties, including anticancer activity. The benzyloxy substituent may enhance lipophilicity, potentially increasing its bioavailability and efficacy against various biological targets.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Chloro-3-nitroquinoline | Nitro group at position 3, chlorine at position 4 | Basic structure without additional substituents |
7-Hydroxy-4-chloro-3-nitroquinoline | Hydroxyl group at position 7 | Potentially different biological activity due to hydroxyl group |
6-Methoxy-4-chloro-3-nitroquinoline | Methoxy group at position 6 | May exhibit different solubility and reactivity |
Anticancer Properties
Research indicates that derivatives of 3-nitroquinoline frameworks, including this compound, exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition suggests potential applications in cancer therapy, particularly against tumors resistant to conventional treatments .
The mechanism through which this compound exerts its effects likely involves interaction with key cellular pathways. It has been demonstrated that similar compounds can inhibit protein tyrosine kinases such as HER-2 and EGFR, leading to reduced proliferation of cancer cells . The compound's ability to induce apoptosis and alter cell cycle progression has also been noted in various studies.
Case Studies
- In Vivo Studies : In xenograft models using female nude mice, compounds related to this class were administered after tumor implantation. The treatment demonstrated significant reductions in tumor mass compared to control groups, indicating effective anticancer activity .
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HCT116 colorectal cancer cells) showed that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating potent activity against these malignancies .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated across various cancer cell lines:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HCT116 (wild-type p53) | ~1.5 | High selectivity against cancer cells |
CCRF-CEM (leukemia) | ~2.0 | Moderate selectivity |
A549 (lung carcinoma) | ~2.5 | Good selectivity |
These findings highlight the compound's potential as a selective anticancer agent with lower toxicity to normal cells.
Properties
IUPAC Name |
4-chloro-3-nitro-7-phenylmethoxyquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)18-9-15(16)19(20)21/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIMGQMTEDEDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=C(C(=C3C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610565 | |
Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749922-36-9 | |
Record name | 7-(Benzyloxy)-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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